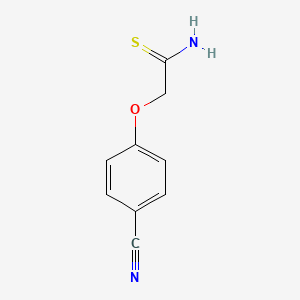

2-(4-Cyanophenoxy)ethanethioamide

Description

2-(4-Cyanophenoxy)ethanethioamide is a thioamide derivative featuring a cyanophenoxy substituent. The cyano group (-CN) is electron-withdrawing, influencing electronic distribution, reactivity, and intermolecular interactions. This article compares its hypothetical attributes with structurally similar compounds, leveraging data from synthesis, physicochemical properties, biological activity, and safety profiles.

Properties

Molecular Formula |

C9H8N2OS |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

2-(4-cyanophenoxy)ethanethioamide |

InChI |

InChI=1S/C9H8N2OS/c10-5-7-1-3-8(4-2-7)12-6-9(11)13/h1-4H,6H2,(H2,11,13) |

InChI Key |

WLDGXIUSTZKRRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenoxy)ethanethioamide typically involves the reaction of 4-cyanophenol with ethanethioamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 2-(4-Cyanophenoxy)ethanethioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenoxy)ethanethioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The cyanophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can react with the cyanophenoxy group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Cyanophenoxy)ethanethioamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, such as photothermal nanomaterials for medical applications

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenoxy)ethanethioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may block the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin/extracellular signal-regulated kinase (PI3K/Akt/mTOR/ERK) signaling pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties of Analogs

Key Observations :

- Electron Effects: The cyano group in 2-(4-Cyanophenoxy)ethanethioamide is expected to reduce electron density on the aromatic ring compared to methoxy (electron-donating) but may enhance reactivity in nucleophilic or electrophilic reactions relative to sulfamoyl or trifluoromethyl groups .

- Melting Point: Analogs with aromatic substituents (e.g., 4-chlorophenyl in ) exhibit melting points ranging from 66°C to 179°C, suggesting the cyanophenoxy variant may similarly display moderate crystallinity .

- Molecular Weight : The compound’s lower molecular weight (192.24 g/mol) compared to sulfamoyl (230.30 g/mol) or trifluoromethyl (324.32 g/mol) analogs could improve solubility in polar solvents .

Key Insights :

- Antimicrobial Potential: Pyridazine-based thioamides in show fungicidal activity, suggesting the cyanophenoxy variant may share similar mechanisms, such as enzyme inhibition via thioamide binding .

- Commercial Viability : The methoxy analog’s projected market growth (CAGR XX% by 2032) contrasts with the discontinued sulfamoyl derivative , highlighting the importance of substituent choice for stability and efficacy.

- Toxicity: The oxazolidinone derivative’s acute toxicity underscores the need for rigorous safety profiling of the cyano variant, which may have milder effects due to its lack of reactive heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.